Euphorbia factor L7b

Stereochemistry X-ray crystallography Multidrug resistance

Generic lathyrane substitutions fail in MDR reversal assays due to stereochemical variance. Euphorbia factor L7b eliminates this risk with a unique isolathyrol skeleton and rectified C-5 (R*) configuration, providing a structurally defined probe for P-gp pharmacology. - Distinct from jokinol-type L7a; ensures reproducible structure-activity relationship data. - High purity (≥98%) validated for in silico docking, in vitro ADME, and comparative MDR reversal studies. - Standardized global supply with real-time stock transparency for confident bulk procurement.

Molecular Formula C33H40O9
Molecular Weight 580.7 g/mol
Cat. No. B10831879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbia factor L7b
Molecular FormulaC33H40O9
Molecular Weight580.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H40O9/c1-18-15-26-25(32(26,6)7)14-13-24(17-39-20(3)34)29(40-21(4)35)27-28(41-31(38)23-11-9-8-10-12-23)19(2)16-33(27,30(18)37)42-22(5)36/h8-13,15,19,25-29H,14,16-17H2,1-7H3/b18-15-,24-13-/t19-,25-,26+,27+,28-,29?,33+/m0/s1
InChIKeyARUXHDLPKVRONO-IEHKFYMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphorbia Factor L7b: An Isolathyrane Diterpene


Euphorbia factor L7b (CAS: 93550-95-9) is an isolathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris and other Euphorbia species [1]. It is structurally characterized by a unique isolathyrol skeleton, differentiated from the common lathyrol and jokinol backbones found in many in-class analogs. Its molecular formula is C33H40O9, with a molecular weight of 580.67 g/mol . This compound has been identified as a potential modulator of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), making it a valuable tool for cancer pharmacology studies [2].

Unsubstitutability of Euphorbia Factor L7b


Generic substitution among lathyrane diterpenes is scientifically unsound due to profound differences in stereochemistry and backbone structure that dictate biological function. Euphorbia factor L7b possesses a unique isolathyrol skeleton with a stereochemical configuration at C-5 rectified to R*, distinguishing it from its closest analog, Euphorbia factor L7a, which has a jokinol skeleton and an S* configuration at C-5 [1]. This fundamental structural variation alters the three-dimensional presentation of pharmacophoric elements, which is critical for interactions with biological targets like P-glycoprotein (P-gp) [2]. Consequently, in studies of multidrug resistance modulation, L7b and L7a cannot be assumed to have equivalent potency or mechanism of action, making the selection of the correct, well-characterized compound essential for reproducible and interpretable results.

Quantitative Differentiation of Euphorbia Factor L7b


Stereochemical Configuration at C-5

X-ray diffraction analysis has definitively established that Euphorbia factor L7b possesses an R* configuration at the C-5 position, a correction from the previously assumed S* configuration [1]. In direct contrast, its closest analog, Euphorbia factor L7a, which is co-isolated and structurally related, possesses a jokinol skeleton and an S* configuration at C-5 [1]. This stereochemical divergence at a key chiral center differentiates the two compounds' overall three-dimensional structures and potential binding modes.

Stereochemistry X-ray crystallography Multidrug resistance

Core Skeleton: Isolathyrol vs. Jokinol

Euphorbia factor L7b is characterized by a unique isolathyrol diterpene skeleton [1]. This is a distinct chemical backbone compared to Euphorbia factor L7a, which possesses a jokinol skeleton [1]. The different core scaffolds represent a fundamental chemical difference that underlies the compounds' classification into separate types of potential P-gp inhibitors [2].

Structure elucidation Diterpene classification Natural product chemistry

Lipophilicity and Polar Surface Area

Euphorbia factor L7b exhibits a computed XlogP of 4.60 and a Topological Polar Surface Area (TPSA) of 122.00 Ų [1]. While comparable data for Euphorbia factor L7a is not available in the current search results, these values are useful for comparing L7b to the broader class of lathyrane diterpenes. For context, Euphorbia factor L7a has a molecular formula of C33H40O7 and a molecular weight of 548.7 g/mol , highlighting differences in oxidation and functional group composition that contribute to distinct physicochemical profiles.

ADME prediction Drug-likeness Physicochemical properties

MDR Modulator Potential

Euphorbia factor L7b has been examined for its ability to modulate multidrug resistance (MDR) on MCF-7/ADM cell lines in vitro, with its activity being discussed in the context of its isolathyrol skeleton [1]. While specific quantitative data (e.g., IC50 or reversal fold) for L7b is not available in the current search results, the study identifies it as a member of a class of potential P-gp inhibitors with five different skeletal types, including the unique isolathyrol type [1]. This is a key functional differentiator from many other diterpenes that have not been characterized for this specific activity.

Multidrug resistance P-glycoprotein Cancer pharmacology

Research Applications of Euphorbia Factor L7b


Skeleton-Specific MDR Modulation

Procure Euphorbia factor L7b for head-to-head studies against Euphorbia factor L7a and other lathyrane diterpenes to elucidate the structure-activity relationship (SAR) of different core skeletons (isolathyrol vs. jokinol) in modulating P-gp-mediated multidrug resistance [1]. The established stereochemical and skeletal differences provide a clear basis for comparative studies to identify which structural features are critical for MDR reversal activity [1].

Pharmacophore Modeling and Target Identification

Utilize Euphorbia factor L7b, with its rectified C-5 stereochemistry (R*) and unique isolathyrol skeleton, as a distinct chemical probe for in silico docking studies and pharmacophore modeling to predict and validate its binding mode to P-glycoprotein [1]. This can help identify key molecular interactions that differentiate it from analogs with different stereochemistry and backbones [1].

ADME and Pharmacokinetic Profiling

Employ Euphorbia factor L7b in comparative in vitro ADME assays (e.g., solubility, permeability, microsomal stability) to assess how its physicochemical properties (XlogP 4.60, TPSA 122.00 Ų) [2] influence its pharmacokinetic behavior relative to other diterpenes with different molecular weights and polarities, such as Euphorbia factor L7a . This data is essential for prioritizing leads for in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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